molecular formula C18H21NO4S B5809716 N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide

N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide

Cat. No.: B5809716
M. Wt: 347.4 g/mol
InChI Key: OOIAEUOWWXURQT-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl ether linkage and a propylsulfonyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide typically involves the reaction of 4-(propylsulfonyl)benzyl chloride with 4-hydroxyphenylacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the benzyl ether linkage.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Phenol and benzyl alcohol.

Scientific Research Applications

N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The propylsulfonyl group can also interact with various biological pathways, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Propylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide

Uniqueness

N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide is unique due to its specific structural features, such as the benzyl ether linkage and the propylsulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(4-propylsulfonylphenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-12-24(21,22)18-10-4-15(5-11-18)13-23-17-8-6-16(7-9-17)19-14(2)20/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIAEUOWWXURQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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